molecular formula C14H6N8S2 B11074085 6H,6'H-7,7'-biimidazo[4,5-e][2,1,3]benzothiadiazole

6H,6'H-7,7'-biimidazo[4,5-e][2,1,3]benzothiadiazole

Cat. No.: B11074085
M. Wt: 350.4 g/mol
InChI Key: DOKRSLPCYIQOPV-UHFFFAOYSA-N
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Description

6H,6’H-7,7’-biimidazo[4,5-e][2,1,3]benzothiadiazole is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by its unique structure, which includes two imidazole rings fused to a benzothiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H,6’H-7,7’-biimidazo[4,5-e][2,1,3]benzothiadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine can yield benzothiadiazole derivatives . Further modifications and cyclization steps are required to introduce the imidazole rings and achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6H,6’H-7,7’-biimidazo[4,5-e][2,1,3]benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzothiadiazole compounds.

Scientific Research Applications

6H,6’H-7,7’-biimidazo[4,5-e][2,1,3]benzothiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6H,6’H-7,7’-biimidazo[4,5-e][2,1,3]benzothiadiazole involves its interaction with specific molecular targets and pathways. Its electronic properties allow it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with cellular components, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H,6’H-7,7’-biimidazo[4,5-e][2,1,3]benzothiadiazole is unique due to its fused imidazole rings, which enhance its electronic properties and make it suitable for advanced applications in materials science and electronics.

Properties

Molecular Formula

C14H6N8S2

Molecular Weight

350.4 g/mol

IUPAC Name

7-(3H-imidazo[4,5-e][2,1,3]benzothiadiazol-7-yl)-3H-imidazo[4,5-e][2,1,3]benzothiadiazole

InChI

InChI=1S/C14H6N8S2/c1-3-7-11(21-23-19-7)9-5(1)15-13(17-9)14-16-6-2-4-8-12(10(6)18-14)22-24-20-8/h1-4,19-20H

InChI Key

DOKRSLPCYIQOPV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NSN2)C3=NC(=NC3=C1)C4=NC5=CC=C6C(=NSN6)C5=N4

Origin of Product

United States

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